(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol
Description
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is a chiral cyclohexene derivative characterized by an amino group at position 5 and a hydroxymethyl group at position 1 of the cyclohexene ring. The compound is structurally related to terpene alcohols and aminocyclohexanol derivatives, which are often employed in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
[(1R,5R)-5-aminocyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of cyclohexene. Common reagents used in the synthesis include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways .
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Functional Groups | Stereochemistry |
|---|---|---|---|
| (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol | Cyclohexene | Amino, hydroxymethyl | (1R,5R) |
| 4-Amino-2(5H)-furanones | Furanone | Amino, carbonyl | Variable |
| Thiophene derivatives (7a/7b) | Thiophene | Multiple amino, cyano/ester | Not specified |
| Triazole-methanol dihydrochloride | Triazole | Aminoethyl, hydroxymethyl | (1R) configuration |
| Menthyl cyclohexanol derivatives | Cyclohexanol | Methylene, methylethenyl | (1S,5R) |
Key Observations :
- The cyclohexene core of the target compound distinguishes it from aromatic heterocycles like thiophenes (e.g., compounds 7a/7b ) and triazoles (e.g., {5-[(1R)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride ). These aromatic systems exhibit distinct electronic properties, influencing reactivity and binding interactions.
- Stereochemistry: The (1R,5R) configuration contrasts with the (1S,5R) configuration in menthyl cyclohexanol derivatives (e.g., Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S,5R) ), which are used in asymmetric synthesis.
Bioactivity
- 4-Amino-2(5H)-furanones: Demonstrated antibiotic activity against Staphylococcus aureus, attributed to the furanone ring’s electrophilic carbonyl group and amino substitution .
- Triazole derivatives : Often explored for pharmacological applications due to their metabolic stability and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | 4-Amino-furanones | Thiophene Derivatives | Menthyl Cyclohexanol |
|---|---|---|---|---|
| Polarity | Moderate (NH₂, OH) | High (NH₂, C=O) | Moderate (NH₂, CN/COOEt) | Low (alkyl substituents) |
| LogP (Predicted) | ~1.5–2.5 | ~0.5–1.5 | ~1.0–2.0 | ~3.0–4.0 |
| Applications | Chiral intermediate | Antibiotics | Synthetic intermediates | Asymmetric synthesis |
Notes:
- The menthyl cyclohexanol derivative has higher hydrophobicity (LogP ~3.0–4.0) due to methyl and methylethenyl groups, making it suitable for lipid-soluble applications .
- The target compound’s predicted LogP (~1.5–2.5) balances solubility and membrane permeability, a desirable trait for drug candidates.
Biological Activity
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol, with the molecular formula C7H13NO, is a cyclohexene derivative characterized by the presence of an amino and a hydroxyl group. This unique structure positions it as a compound of interest in various biological and medicinal research contexts. The compound has been studied for its potential roles in biochemical pathways, enzyme interactions, and therapeutic applications.
The synthesis of this compound typically involves the reduction of precursor compounds such as nitro or nitrile derivatives of cyclohexene. Common reagents used include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction processes.
Table 1: Common Reagents for Synthesis
| Reaction Type | Reagents Used |
|---|---|
| Reduction | Hydrogen gas, Pd catalyst, LiAlH4 |
| Oxidation | KMnO4, CrO3 |
| Substitution | SOCl2, PBr3 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. The hydroxyl group may also participate in various biochemical reactions that affect cellular pathways .
Biological Activity
Research indicates that this compound has potential therapeutic effects. It has been investigated for its role as a building block in drug development, particularly in designing compounds that could act as enzyme inhibitors or receptor agonists.
Case Studies
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Functional Groups | Notable Properties |
|---|---|---|
| Cyclohexanol | Hydroxyl | Lacks amino group |
| Cyclohexanone | Ketone | Contains a carbonyl instead |
| Cyclohexylamine | Amino | Lacks hydroxyl group |
Research Findings
Recent studies have highlighted the versatility of this compound in various fields:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Investigated for its role in metabolic pathways and enzyme interactions.
- Medicine : Potential applications include drug development targeting specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
